1-Pentyne, 3-bromo-
Overview
Description
1-Pentyne, 3-bromo- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C5H7Br, and it features a bromine atom attached to the third carbon of the pent-1-yne chain
Preparation Methods
1-Pentyne, 3-bromo- can be synthesized through several methods, primarily involving halogenation and elimination reactions:
Chemical Reactions Analysis
1-Pentyne, 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted alkynes.
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), converting the alkyne to an alkane.
Scientific Research Applications
1-Pentyne, 3-bromo- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Researchers use 1-pentyne, 3-bromo- to study enzyme mechanisms and metabolic pathways involving halogenated compounds.
Mechanism of Action
The reactivity of 1-pentyne, 3-bromo- is primarily due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The triple bond’s high electron density allows for electrophilic addition reactions, where electrophiles add to the carbon atoms of the triple bond .
Comparison with Similar Compounds
1-Pentyne, 3-bromo- can be compared with other halogenated alkynes, such as:
1-Bromo-2-pentyne: Similar in structure but with the bromine atom on the second carbon.
1-Iodo-3-pentyne: Contains an iodine atom instead of bromine, leading to variations in reactivity and applications due to the different halogen properties.
Properties
IUPAC Name |
3-bromopent-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-3-5(6)4-2/h1,5H,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAKUZDEVRFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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